Esculentoside Q Esculentoside Q
Brand Name: Vulcanchem
CAS No.: 139163-19-2
VCID: VC1700861
InChI: InChI=1S/C47H74O21/c1-42(40(59)60)10-12-47(41(61)62)13-11-45(4)20(21(47)14-42)6-7-27-43(2)15-22(51)36(44(3,19-50)26(43)8-9-46(27,45)5)68-39-34(58)35(30(54)24(17-49)65-39)67-37-32(56)29(53)25(18-63-37)66-38-33(57)31(55)28(52)23(16-48)64-38/h6,21-39,48-58H,7-19H2,1-5H3,(H,59,60)(H,61,62)
SMILES: CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(CO7)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O
Molecular Formula: C47H74O21
Molecular Weight: 975.1 g/mol

Esculentoside Q

CAS No.: 139163-19-2

Cat. No.: VC1700861

Molecular Formula: C47H74O21

Molecular Weight: 975.1 g/mol

* For research use only. Not for human or veterinary use.

Esculentoside Q - 139163-19-2

Specification

CAS No. 139163-19-2
Molecular Formula C47H74O21
Molecular Weight 975.1 g/mol
IUPAC Name 10-[4-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid
Standard InChI InChI=1S/C47H74O21/c1-42(40(59)60)10-12-47(41(61)62)13-11-45(4)20(21(47)14-42)6-7-27-43(2)15-22(51)36(44(3,19-50)26(43)8-9-46(27,45)5)68-39-34(58)35(30(54)24(17-49)65-39)67-37-32(56)29(53)25(18-63-37)66-38-33(57)31(55)28(52)23(16-48)64-38/h6,21-39,48-58H,7-19H2,1-5H3,(H,59,60)(H,61,62)
Standard InChI Key DQEHJIYKDAIEDH-UHFFFAOYSA-N
SMILES CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(CO7)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O
Canonical SMILES CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(CO7)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O

Introduction

Chemical Structure and Properties

Chemical Classification and Structure

Esculentoside Q, like other esculentosides, is classified as a triterpenoid saponin. Saponins are glycosides characterized by their soap-like foaming properties in aqueous solutions, resulting from the combination of hydrophilic glycoside chains and hydrophobic triterpene derivatives (sapogenins).

While the complete structural elucidation of Esculentoside Q specifically is limited in current literature, its structure likely follows the general pattern of other esculentosides, consisting of:

  • A triterpene aglycone skeleton (likely oleanane-type)

  • Glycosidic moieties attached at specific positions

  • Various functional groups (hydroxyl, carboxyl, etc.) contributing to its biological activities

Physical and Chemical Properties

The physical and chemical properties of Esculentoside Q can be inferred from studies of related esculentosides:

  • Appearance: Likely a white to off-white amorphous powder

  • Solubility: Probably soluble in polar solvents such as methanol and dimethyl sulfoxide (DMSO), with limited solubility in water

  • Stability: Generally stable under normal storage conditions

As with other saponins, Esculentoside Q likely undergoes various chemical reactions, including:

  • Oxidation: Formation of oxidized derivatives

  • Reduction: Modification of functional groups

  • Substitution: Introduction of new functional groups

Isolation and Extraction Methods

The isolation and extraction methods for esculentosides generally follow similar procedures, which can be applied to Esculentoside Q:

  • Plant material acquisition: Harvesting and drying of Phytolacca plant parts, particularly roots

  • Initial extraction: Using solvents such as methanol or ethanol

  • Fractionation: Through methods like solvent partitioning (often using n-butanol)

  • Purification: Using column chromatography techniques

  • Final isolation: Through high-performance liquid chromatography (HPLC)

The complex nature of saponin mixtures makes isolation challenging, which partly explains the limited specific research on individual compounds like Esculentoside Q. As noted by Garai et al., "The diversity of structural features, the challenges of isolation because of their occurrence as complex mixtures" presents significant hurdles in esculentoside research .

Cancer Cell LineIC50 (μM) for EsAEffect on Colony FormationMigration Reduction (%)
HT-291659% inhibition at 24 μM45%
HCT-11620Significant reductionNot specified
SW62024Not specifiedNot specified

Effects on Gastrointestinal Function

Esculentosides have shown promise in addressing gastrointestinal disorders. For instance, Esculentoside A has demonstrated efficacy in alleviating ulcerative colitis (UC):

  • Reduction of intestinal inflammation

  • Improvement of intestinal motility

  • Modulation of the enteric nervous system (ENS)

Research has indicated that "EsA, a saponin extracted from the roots of Phytolacca esculenta, has antioxidative and anti-inflammatory effects against various diseases" .

Comparative Analysis of Esculentosides

To better understand Esculentoside Q's position within the esculentoside family, a comparative analysis of different esculentosides provides valuable context.

Structural Comparison

The various esculentosides differ in their specific functional groups and glycosidic compositions:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
Esculentoside AC42H66O16827.0Glucopyranosyl-xylopyranosyl moiety
Esculentoside CC42H66O15811.0Modified glycosidic chain
Esculentoside DC37H58O12694.8Single glycosidic attachment
Esculentoside EC35H54O11650.8Hydroxylated aglycone
Esculentoside OC35H54O10634.8Xylopyranosyl moiety
Esculentoside SC42H66O16827.0Similar to EsA with modified glycosidation

Biological Activity Comparison

Different esculentosides exhibit varying biological activities, although there is significant overlap:

CompoundAnti-inflammatoryAntioxidantAnticancerHepatoprotectiveAntiviral
Esculentoside AStrongStrongModerateStrongModerate
Esculentoside DModerateModerateWeakModerateNot reported
Esculentoside EModerateModerateNot reportedWeakNot reported
Esculentoside OWeakWeakNot reportedNot reportedNot reported

Research Status and Future Perspectives

Current Research Limitations

Research specifically on Esculentoside Q remains limited, with several factors contributing to this gap:

  • Challenges in isolation and purification of individual esculentosides

  • Complexity of saponin mixtures in plant extracts

  • Greater research focus on Esculentoside A due to its abundance and demonstrated efficacy

Future Research Directions

Future research on Esculentoside Q should focus on:

  • Comprehensive structural elucidation using advanced spectroscopic techniques

  • Detailed pharmacokinetic and pharmacodynamic studies

  • Investigation of specific molecular targets and signaling pathways

  • Comparative efficacy studies against other esculentosides

  • Development of semi-synthetic derivatives with enhanced bioavailability and efficacy

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